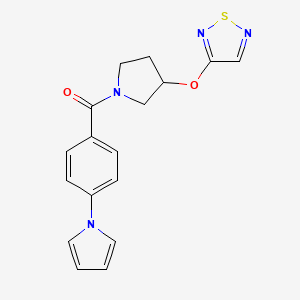
(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone is a synthetic organic molecule that exhibits intriguing chemical and biological properties It comprises a thiadiazole moiety, a pyrrolidine ring, and a pyrrole-substituted benzene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone can be approached through multi-step organic reactions:
Formation of the Thiadiazole Ring: : Initially, the 1,2,5-thiadiazole core can be synthesized through a cyclization reaction involving thiocyanate and hydrazine under acidic conditions.
Coupling with Pyrrolidine: : Next, the thiadiazole ring is functionalized with an appropriate leaving group (e.g., halogen) and subsequently reacted with pyrrolidine to form the desired ether linkage.
Pyrrole Substitution on Benzene: : The 4-(1H-pyrrol-1-yl)phenyl group can be prepared via a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid-substituted pyrrole.
Final Coupling: : The final compound is then obtained by coupling the intermediate products through a Friedel-Crafts acylation reaction, utilizing suitable catalysts and conditions to achieve high yield and purity.
Industrial Production Methods
Scaling up the production of this compound for industrial purposes typically involves optimizing the reaction conditions to maximize yield and reduce the number of steps. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone: undergoes several types of chemical reactions:
Oxidation: : The thiadiazole and pyrrole rings can undergo oxidation reactions, leading to the formation of oxides or other derivatives.
Reduction: : Reduction reactions can target the ketone group within the compound, converting it to alcohol.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: : Electrophilic aromatic substitution typically involves reagents like halogens (for halogenation) or alkyl halides (for alkylation).
Major Products Formed
Major products formed from these reactions include oxidized thiadiazole derivatives, reduced alcohol forms, and substituted benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone serves as a versatile building block for the synthesis of more complex molecules. Its functional groups enable its incorporation into various chemical frameworks.
Biology and Medicine
In the biological and medical fields, this compound shows promise due to its potential as a pharmacophore. It could be investigated for its activity against various biological targets, including enzymes, receptors, and microbial pathogens. Research may focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In industrial applications, the compound can be utilized in material science for the development of novel polymers or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action for (3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone involves its interaction with specific molecular targets. These may include enzymes involved in metabolic pathways or receptors that modulate physiological responses. The compound’s structure allows it to bind to these targets, initiating a series of biochemical reactions that lead to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(3-(1,2,4-thiadiazol-5-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone
(3-((1,3,4-thiadiazol-2-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone
(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-imidazol-1-yl)phenyl)methanone
Highlighting Uniqueness
(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone: is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. This structural specificity allows it to engage in unique interactions and reactions not typically seen in closely related compounds.
Properties
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-17(13-3-5-14(6-4-13)20-8-1-2-9-20)21-10-7-15(12-21)23-16-11-18-24-19-16/h1-6,8-9,11,15H,7,10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNDQDPWBJSTMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
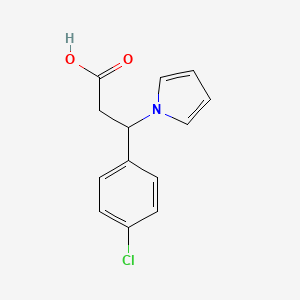
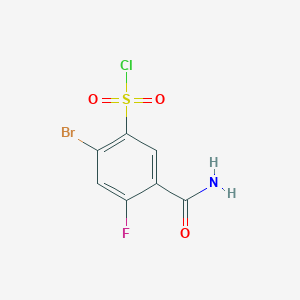
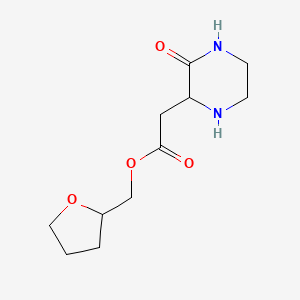
![2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2363913.png)
![(Z)-2-[(4-chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one](/img/structure/B2363914.png)
![2-(3,4-DIMETHOXYPHENYL)-5-METHYL-4-({[2-(2-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-1,3-OXAZOLE](/img/structure/B2363916.png)
![ETHYL 4-(2-{[5-(2,5-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE](/img/structure/B2363917.png)
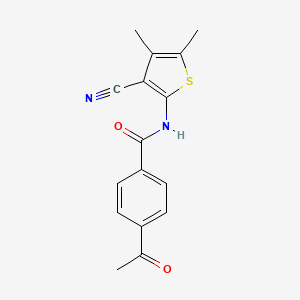
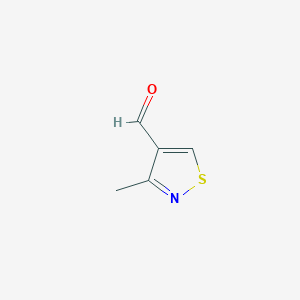
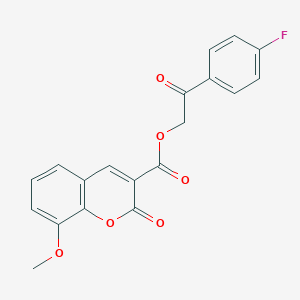
![1-(3,4-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2363922.png)
![2-(2-((2,6-Diphenylthieno[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol](/img/structure/B2363923.png)
![N-(4-isopropylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2363924.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide](/img/structure/B2363925.png)
